Ergonovine maleate

Description

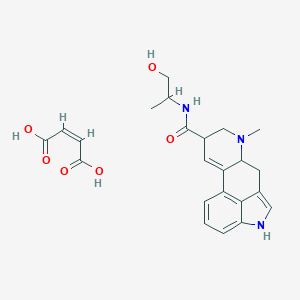

An ergot alkaloid (ERGOT ALKALOIDS) with uterine and VASCULAR SMOOTH MUSCLE contractile properties.

Structure

3D Structure of Parent

Properties

CAS No. |

129-51-1 |

|---|---|

Molecular Formula |

C23H27N3O6 |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

YREISLCRUMOYAY-BTJKTKAUSA-N |

SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Other CAS No. |

129-51-1 |

Pictograms |

Acute Toxic |

Synonyms |

(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate; D-L |

Origin of Product |

United States |

Foundational & Exploratory

Ergonovine Maleate: A Technical Guide to its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergonovine maleate, an ergot alkaloid, is a potent stimulator of smooth muscle contraction, with profound effects on uterine and vascular tissues. Its primary clinical application is in obstetrics for the prevention and treatment of postpartum hemorrhage. This document provides an in-depth technical examination of the molecular mechanisms underpinning ergonovine's action. It details the specific receptor interactions, downstream signaling cascades, and the resulting physiological responses in smooth muscle. Quantitative pharmacological data are presented, alongside descriptions of key experimental protocols used for its characterization. The complex signaling pathways are further elucidated through detailed diagrams to provide a comprehensive resource for research and development professionals.

Core Mechanism of Action: Receptor Interactions

Ergonovine's contractile effect on smooth muscle is not mediated by a single receptor type but through its agonist or partial agonist activity at multiple G-protein coupled receptors (GPCRs).[1] The primary targets are serotonin (5-hydroxytryptamine, 5-HT) receptors and α-adrenergic receptors.[2][3][4][5] To a lesser extent, it also interacts with dopaminergic receptors.[6]

-

Serotonin (5-HT) Receptors: Ergonovine demonstrates a high affinity for several 5-HT receptor subtypes, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C).[6][7] Its action on 5-HT₂A receptors, which are prevalent on smooth muscle cells, is a major contributor to its contractile properties.[8] Studies on canine tracheal smooth muscle show that ergonovine-induced contraction is a direct result of its interaction with 5-HT receptors. The contractile response in canine coronary arteries is also attributed to a potent agonism at 5-HT receptors.[9]

-

Alpha-Adrenergic Receptors: Ergonovine directly activates postsynaptic α₁-adrenergic receptors, contributing significantly to vasoconstriction and myometrial contraction.[2][3][10][11] The resulting vasoconstriction elevates blood pressure.[3][12] Antagonists of α₁-adrenoceptors, such as prazosin, have been shown to inhibit ergonovine-mediated increases in uterine motility.[11] This dual action on both serotonergic and adrenergic receptors makes it a potent uterotonic and vasoconstrictive agent.[5]

-

Dopamine Receptors: Ergonovine also binds to dopamine receptors, specifically showing activity at the D₂ receptor subtype.[6][13] While its dopaminergic activity is noted, its primary effects on smooth muscle contraction are more strongly associated with its serotonergic and adrenergic actions.[14] Some studies suggest a relatively low degree of dopamine antagonism in smooth muscle organs.[15]

Intracellular Signaling Pathways

The contraction of smooth muscle initiated by ergonovine follows a well-defined signal transduction cascade upon the activation of 5-HT₂A and α₁-adrenergic receptors. Both of these receptors are coupled to the Gq/11 family of G-proteins.

The sequence of events is as follows:

-

Receptor Activation: Ergonovine binds to and activates 5-HT₂A and/or α₁-adrenergic receptors on the smooth muscle cell membrane.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein, causing the Gαq subunit to dissociate and become active.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store.[16][17] This binding triggers the release of Ca²⁺ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration.[16][18][19]

-

Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca²⁺ binds to the protein calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).[18][20]

-

Myosin Phosphorylation and Cross-Bridge Formation: Activated MLCK phosphorylates the regulatory light chains of myosin.[18][20][21] This phosphorylation event allows the myosin heads to interact with actin filaments, initiating cross-bridge cycling and leading to smooth muscle contraction.[18][21]

-

Role of DAG and PKC: Concurrently, DAG activates Protein Kinase C (PKC). PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that sensitize the contractile apparatus to Ca²⁺ (a process known as calcium sensitization).[22] The protein kinase C inhibitor chelerythrine has been shown to block ergonovine-induced contraction in rat mesenteric artery, indicating a role for this pathway.[14]

This entire process, from receptor binding to muscle contraction, is known as excitation-contraction coupling.[20]

Quantitative Pharmacological Data

The potency and affinity of ergonovine have been quantified in various smooth muscle preparations. The following table summarizes key pharmacological parameters.

| Parameter | Value | Tissue/System | Receptor Target | Reference |

| EC₅₀ | 1.35 x 10⁻⁸ M | Canine Tracheal Smooth Muscle | 5-HT Receptors | [23] |

| EC₅₀ | 47 ± 2 nM | GH4ZR7 Cells (cAMP Inhibition) | D₂ Dopamine Receptors | [13] |

| K_D (est.) | 0.41 µM | Mouse Anococcygeus Muscle | α-Adrenoceptors | [10] |

| pA₂ | 8.50 | Canine Tracheal Smooth Muscle | 5-HT Receptors | [23] |

| pK_B | 8.33 | Canine Tracheal Smooth Muscle | 5-HT Receptors | [23] |

-

EC₅₀ (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates greater potency.

-

K_D (Equilibrium dissociation constant): The concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower K_D indicates higher binding affinity.

-

pA₂ / pK_B: Measures of antagonist potency. The values shown are for the antagonist methysergide against ergonovine-induced contraction, indicating that ergonovine acts via the same 5-HT receptors as serotonin.[23]

Key Experimental Protocols

The characterization of ergonovine's effects on smooth muscle relies on established in vitro methodologies.

Isolated Tissue Organ Bath Assay

This is the foundational method for studying the contractility of smooth muscle in response to pharmacological agents.[24][25]

Objective: To determine the dose-response relationship of ergonovine on isolated smooth muscle strips and to characterize its mechanism of action using specific receptor antagonists.

Methodology:

-

Tissue Preparation: Smooth muscle tissue (e.g., uterine myometrium, arterial rings, tracheal strips) is carefully dissected from a model organism (e.g., rat, rabbit, guinea pig) or human biopsies.[24][25][26] The tissue is cut into strips or rings of a standardized size.

-

Mounting: The tissue preparation is mounted in an organ bath chamber filled with a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[24] One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractile activity.[25]

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a set resting tension, with regular washing to remove metabolites.[24]

-

Viability Test: The health and viability of the tissue are confirmed by inducing a contraction with a standard depolarizing agent, such as a high concentration of potassium chloride (KCl).[24][25]

-

Dose-Response Curve Generation: Ergonovine is added to the bath in a cumulative, concentration-dependent manner. The contractile response (force) is recorded at each concentration until a maximal response is achieved.[24]

-

Antagonist Studies: To identify the receptors involved, the experiment is repeated after pre-incubating the tissue with a specific receptor antagonist (e.g., prazosin for α₁-adrenergic receptors, methysergide for 5-HT receptors). A rightward shift in the ergonovine dose-response curve indicates competitive antagonism at that receptor.[23][10][14]

-

Data Analysis: The recorded force is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, key parameters like EC₅₀ and maximal response (Eₘₐₓ) are calculated.

Radioligand Binding Assays

Objective: To directly measure the binding affinity (K_D or Kᵢ) of ergonovine for specific receptor subtypes.

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues that express the receptor of interest (e.g., transfected cell lines, brain tissue).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the unlabeled test compound (ergonovine).

-

Separation and Counting: The receptor-bound radioligand is separated from the unbound ligand (typically by rapid filtration). The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.

-

Data Analysis: The concentration of ergonovine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This Kᵢ value reflects the binding affinity of ergonovine for the receptor.

Conclusion

The mechanism of action of ergonovine maleate on smooth muscle is multifaceted, primarily involving agonism at 5-HT₂A and α₁-adrenergic receptors. This dual receptor activation triggers a Gq/11 protein-mediated signaling cascade, culminating in a significant increase in intracellular calcium via IP₃-mediated release from the sarcoplasmic reticulum. The subsequent activation of the calmodulin/MLCK pathway leads to myosin phosphorylation and robust smooth muscle contraction. This potent and direct action explains its efficacy as a uterotonic and vasoconstrictor. A thorough understanding of these pathways is critical for the development of novel therapeutics targeting smooth muscle function and for optimizing the clinical use of existing agents like ergonovine.

References

- 1. ergometrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medkoo.com [medkoo.com]

- 3. edcentral.co [edcentral.co]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Methylergonovine Maleate? [synapse.patsnap.com]

- 6. Ergonovine - Wikipedia [en.wikipedia.org]

- 7. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. db.cngb.org [db.cngb.org]

- 10. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ergonovine maleate [glowm.com]

- 13. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of ergonovine-induced contraction in the mesenteric artery from deoxycorticosterone acetate-salt hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Dopamine receptors of the smooth muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 19. Vasoconstriction - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]

- 22. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The mechanism of ergonovine-induced airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergonovine Maleate: A Comprehensive Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergonovine, an ergot alkaloid, has a long history of clinical use, primarily in obstetrics for the prevention and treatment of postpartum hemorrhage. Its pharmacological effects are mediated through interactions with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of the receptor binding profile and affinity of ergonovine maleate, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document details quantitative binding data, experimental methodologies, and the key signaling pathways associated with ergonovine's mechanism of action.

Receptor Binding Affinity of Ergonovine Maleate

Ergonovine exhibits a broad receptor binding profile, with notable affinity for serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. The following table summarizes the quantitative binding affinities (Ki) of ergonovine for various human and rodent receptor subtypes, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and other scientific literature. The Ki value represents the inhibition constant, indicating the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value signifies a higher binding affinity.

| Receptor Family | Receptor Subtype | Species | Ki (nM) | Reference |

| Serotonin | 5-HT1A | Human | 11.2 | PDSP |

| 5-HT1B | Human | 8.9 | PDSP | |

| 5-HT1D | Human | 4.3 | PDSP | |

| 5-HT1E | Human | 14.8 | PDSP | |

| 5-HT2A | Human | 2.5 | PDSP | |

| 5-HT2B | Human | 2.1 | PDSP | |

| 5-HT2C | Human | 3.3 | PDSP | |

| 5-HT5A | Human | 10.7 | PDSP | |

| 5-HT6 | Human | 44.5 | PDSP | |

| 5-HT7 | Human | 29.8 | PDSP | |

| Dopamine | D1 | Human | 158 | PDSP |

| D2 | Human | 15.2 | PDSP | |

| D3 | Human | 35.4 | PDSP | |

| D4 | Human | 19.4 | PDSP | |

| D5 | Human | 338 | PDSP | |

| Adrenergic | Alpha-1A | Human | 19.3 | PDSP |

| Alpha-1B | Human | 44.5 | PDSP | |

| Alpha-1D | Human | 16.9 | PDSP | |

| Alpha-2A | Human | 10.5 | PDSP | |

| Alpha-2B | Human | 18.1 | PDSP | |

| Alpha-2C | Human | 12.3 | PDSP | |

| Beta-1 | Human | >10,000 | PDSP | |

| Beta-2 | Human | >10,000 | PDSP |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the characterization of the interaction between a drug and its target receptor.

General Principle

A radiolabeled ligand (a molecule with a known high affinity for the receptor of interest) is incubated with a preparation of cell membranes containing the receptor. The binding of the radioligand to the receptor is then measured in the presence of varying concentrations of the unlabeled test compound (in this case, ergonovine maleate). The ability of the test compound to displace the radioligand from the receptor is quantified, and from this, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Example Protocol: Determination of Ki for the 5-HT2A Receptor

This protocol is a representative example for determining the binding affinity of ergonovine maleate for the human 5-HT2A receptor.

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A receptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Ketanserin (e.g., 1 nM) and a range of concentrations of ergonovine maleate.

-

To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).

-

Incubation is typically carried out at 25°C for 1 hour to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for ergonovine maleate is determined by non-linear regression analysis of the competition curve, and the Ki value is then calculated using the Cheng-Prusoff equation.

A generalized workflow for a competitive radioligand binding assay is depicted in the following diagram:

Signaling Pathways

The physiological effects of ergonovine are a direct consequence of the intracellular signaling cascades activated upon its binding to various receptors. The two most clinically relevant pathways are those associated with the 5-HT2A and D2 receptors.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to cellular responses such as smooth muscle contraction.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is another GPCR that couples to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist like ergonovine leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition alters various cellular processes. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Conclusion

Ergonovine maleate is a pharmacologically complex drug with a high affinity for a multitude of serotonin, dopamine, and adrenergic receptors. Its clinical efficacy, particularly its potent uterotonic effects, is primarily attributed to its agonist activity at 5-HT2A and alpha-1 adrenergic receptors, leading to smooth muscle contraction. The comprehensive binding affinity data and an understanding of the associated signaling pathways presented in this guide are essential for the rational design of new therapeutic agents and for a deeper understanding of the molecular pharmacology of ergot alkaloids. The detailed experimental protocols provide a foundation for further research into the nuanced interactions of ergonovine and related compounds with their receptor targets.

Pharmacodynamics of Ergonovine Maleate in Uterine Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergonovine maleate, a potent ergot alkaloid, has a long-standing clinical application in obstetrics for the prevention and treatment of postpartum hemorrhage. Its primary therapeutic effect stems from its ability to induce strong, sustained contractions of the uterine smooth muscle (myometrium). This guide provides a comprehensive technical overview of the pharmacodynamics of ergonovine maleate in uterine tissue, detailing its mechanism of action, receptor interactions, downstream signaling pathways, and quantitative effects on uterine contractility. The information presented is intended to support research and development efforts in the field of uterine pharmacology.

Mechanism of Action

Ergonovine maleate exerts its uterotonic effects through a multi-receptor mechanism, primarily targeting G-protein coupled receptors (GPCRs) on the surface of myometrial cells. The binding of ergonovine to these receptors initiates a cascade of intracellular events culminating in increased myometrial tone and contractility. The key receptor systems implicated in ergonovine's action on uterine tissue are the serotonergic (5-HT) and α-adrenergic receptors.[1]

Receptor Interactions

Ergonovine acts as an agonist at several receptor subtypes, with its most prominent effects on uterine tissue mediated through:

-

Serotonin 5-HT2A Receptors: Ergonovine is an agonist at 5-HT2A receptors, which are known to be expressed in the pregnant human myometrium and are coupled to contractile responses.[1][2] The activation of these receptors is a significant contributor to the uterotonic action of ergonovine.

-

Alpha-1 Adrenergic Receptors: Ergonovine also directly activates postsynaptic α1-adrenoceptors, which are involved in uterine contraction.[3] The stimulation of these receptors contributes to the overall contractile effect of the drug on the myometrium.

While ergonovine also interacts with dopaminergic receptors, its effects on uterine tissue are predominantly attributed to its activity at serotonergic and adrenergic receptors.[1]

Signaling Pathways

The binding of ergonovine maleate to 5-HT2A and α1-adrenergic receptors on myometrial cells triggers intracellular signaling cascades that lead to an increase in cytosolic calcium concentration ([Ca2+]i), the primary determinant of smooth muscle contraction. Both of these receptor subtypes are coupled to the Gq/11 family of G-proteins.

The generalized signaling pathway is as follows:

-

Receptor Activation: Ergonovine binds to and activates 5-HT2A and/or α1-adrenergic receptors.

-

Gq/11 Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

-

Calcium Influx: DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC), which can further contribute to calcium influx through membrane channels.

-

Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Signaling Pathway of Ergonovine in Uterine Myocytes

References

Ergonovine Maleate: A Deep Dive into Myometrial Cell Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ergonovine maleate, a potent uterotonic agent derived from the ergot fungus, has been a cornerstone in obstetric practice for the prevention and treatment of postpartum hemorrhage. Its efficacy stems from its ability to induce strong, sustained contractions of the myometrial smooth muscle. This technical guide provides a comprehensive overview of the core signaling pathways activated by ergonovine in myometrial cells. We will delve into the receptor interactions, downstream second messenger systems, and the ultimate molecular mechanisms leading to uterine contraction. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these pathways, and includes visual diagrams to elucidate the complex signaling networks.

Core Signaling Mechanisms of Ergonovine in Myometrial Cells

Ergonovine exerts its uterotonic effects primarily by acting as a partial agonist on two major classes of G-protein coupled receptors (GPCRs) present on the surface of myometrial cells: serotonin 5-HT₂ₐ receptors and α₁-adrenergic receptors.[1][2][3][4] While it also exhibits weak antagonistic properties at dopaminergic receptors, its contractile effect is predominantly mediated through the serotonergic and adrenergic pathways.[1][3]

Both the 5-HT₂ₐ and α₁-adrenergic receptors are coupled to the Gαq subunit of heterotrimeric G-proteins.[5][6] Activation of these receptors by ergonovine initiates a well-defined signaling cascade that culminates in a significant increase in intracellular calcium concentration ([Ca²⁺]i), the primary trigger for smooth muscle contraction.

The Gq-Protein Coupled Signaling Cascade

The canonical pathway initiated by ergonovine in myometrial cells can be summarized as follows:

-

Receptor Binding and G-Protein Activation: Ergonovine binds to and activates 5-HT₂ₐ and α₁-adrenergic receptors on the myometrial cell membrane. This induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

IP₃-Mediated Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's primary intracellular calcium store. This binding triggers the opening of calcium channels and the rapid release of Ca²⁺ from the SR into the cytoplasm, causing a sharp increase in [Ca²⁺]i.

-

Calcium-Calmodulin Activation: The elevated cytosolic Ca²⁺ binds to the protein calmodulin.

-

MLCK Activation and Myosin Phosphorylation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, which is a critical step for enabling the interaction between myosin and actin filaments.

-

Muscle Contraction: The phosphorylation of myosin facilitates the cross-bridge cycling between actin and myosin filaments, leading to smooth muscle contraction.

-

Role of DAG and Protein Kinase C (PKC): Simultaneously, DAG, which remains in the cell membrane, activates Protein Kinase C (PKC). PKC contributes to the contractile response through various mechanisms, which can include the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state. PKC may also be involved in activating other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

The following diagram illustrates this primary signaling pathway.

Caption: Primary signaling pathway of ergonovine in myometrial cells.

Quantitative Data Summary

While extensive research confirms the qualitative aspects of ergonovine signaling, specific quantitative data such as receptor binding affinities (Ki) and half-maximal effective concentrations (EC₅₀) in human myometrial tissue are not consistently reported in publicly available literature. The table below summarizes the available quantitative parameters from in vitro studies.

| Parameter | Value / Range | Tissue Source | Comments | Reference |

| Concentration Range for Dose-Response | 10⁻¹⁰ M to 10⁻⁵ M | Human myometrial strips | Standard range used to establish dose-dependent contractile effects in vitro. | [1][2][7][8] |

| α-Adrenergic Receptor Density | 195 - 210 fmol/mg protein | Term pregnant human myometrium | Measured using [³H]dihydroergocryptine binding. Approximately 60% are α₁ and 40% are α₂. | [5] |

| 5-HT₂ₐ Receptor Expression | ~5-fold increase in mRNA | Late pregnant vs. non-pregnant rat myometrium | Suggests upregulation of the receptor during pregnancy, potentially increasing sensitivity to agonists. | [9] |

| 5-HT₂ₐ Receptor Protein | ~6-fold increase | Late pregnant vs. non-pregnant rat myometrium | Correlates with the increase in mRNA, indicating enhanced receptor presence. | [9] |

Detailed Experimental Protocols

Understanding the signaling pathways of ergonovine relies on a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Myometrial Strip Contractility Assay

This assay directly measures the contractile force generated by myometrial tissue in response to uterotonic agents like ergonovine.

Methodology:

-

Tissue Acquisition: Myometrial biopsies are obtained from women undergoing elective cesarean section with informed consent.

-

Tissue Preparation: The biopsies are placed in a physiological saline solution (e.g., Krebs-Henseleit solution) and dissected into uniform longitudinal strips (e.g., 2 x 2 x 10 mm).

-

Mounting: Each strip is mounted vertically in an organ bath chamber (typically 10-25 mL) containing the physiological saline solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for a period of 1-2 hours under a set passive tension (e.g., 1-2 g) until spontaneous, rhythmic contractions stabilize. The bath solution is changed periodically.

-

Dose-Response Protocol: A cumulative concentration-response curve is generated by adding ergonovine maleate to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Each concentration is maintained for a set period (e.g., 20-30 minutes) to allow the response to stabilize.

-

Data Acquisition and Analysis: The isometric force of contractions is continuously recorded. Key parameters such as the amplitude (force) of contractions, frequency of contractions, and the area under the curve (AUC) are analyzed. A motility index (amplitude × frequency) can also be calculated.

Caption: Experimental workflow for an in vitro myometrial strip contraction assay.

Western Blotting for MAPK/ERK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in signaling cascades, such as ERK1/2 (p44/42 MAPK), to determine if a pathway is activated by ergonovine.

Methodology:

-

Cell Culture and Treatment: Human myometrial cells are cultured to ~80% confluency. The cells are then serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity. Following starvation, cells are treated with ergonovine maleate at a specific concentration and for various time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then loaded onto a polyacrylamide gel. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2). This is typically done overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP on the secondary antibody catalyzes a reaction that produces light, which is then captured using a digital imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or β-actin) to normalize the data.

Caption: General workflow for Western blot analysis of protein phosphorylation.

Conclusion

The uterotonic action of ergonovine maleate in myometrial cells is a multifaceted process initiated by its interaction with 5-HT₂ₐ and α₁-adrenergic receptors. The subsequent activation of the Gq-PLC-IP₃/DAG signaling cascade is the central mechanism driving the increase in intracellular calcium and, consequently, myometrial contraction. Further investigation into the modulatory roles of the PKC and MAPK/ERK pathways will provide a more complete understanding of its sustained contractile effect. The methodologies outlined in this guide provide a robust framework for researchers to further explore the intricate signaling networks governed by ergonovine and to aid in the development of novel, more targeted uterotonic agents.

References

- 1. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergonovine - Wikipedia [en.wikipedia.org]

- 4. Ergometrine--a partial agonist at 5-HT receptors in the uterus isolated from the oestrogen-primed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-adrenergic receptors in human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor: binding and phosphoinositide breakdown in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxytocin pretreatment of pregnant rat myometrium reduces the efficacy of oxytocin but not of ergonovine maleate or prostaglandin F 2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased 5-HT contractile response in late pregnant rat myometrium is associated with a higher density of 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Ergonovine Maleate: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Ergonovine, an ergot alkaloid renowned for its potent uterotonic and vasoconstrictive properties, has a rich and complex pharmacological profile. This technical guide delves into the intricate structure-activity relationships (SAR) of ergonovine maleate, providing a comprehensive overview of its interactions with various receptor systems. By examining its binding affinities, functional potencies, and the signaling pathways it modulates, we aim to furnish researchers and drug development professionals with a detailed understanding of this multifaceted compound.

Core Pharmacological Profile: A Multi-Receptor Ligand

Ergonovine's physiological effects are a consequence of its interaction with a spectrum of receptors, primarily within the serotonin (5-HT), dopamine, and adrenergic systems. Its tetracyclic ergoline nucleus is the foundational scaffold that imparts this broad receptor affinity, a characteristic shared with other ergot alkaloids. Depending on the receptor subtype and the concentration of the drug, ergonovine can exhibit agonist, partial agonist, or antagonist activity, leading to a diverse range of physiological responses.[1]

Quantitative Analysis of Receptor Interactions

The affinity and functional potency of ergonovine at various receptors have been quantified in numerous studies. The following tables summarize the available data, offering a comparative look at its receptor binding profile.

Serotonin Receptor Subtypes

Ergonovine demonstrates a high affinity for several serotonin receptor subtypes, playing a key role in its diverse pharmacological effects.[2][3] It is reported to have a high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors.[2] At 5-HT2 receptors, it behaves as a partial agonist at lower concentrations and a competitive antagonist at higher concentrations.[2] Furthermore, ergonovine is one of the few agents that bind to 5-HT1E receptors with a Ki value of less than 100 nM.[3]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Effect | Reference |

| 5-HT1A | High Affinity (exact value not specified) | - | - | [2] |

| 5-HT1B | High Affinity (exact value not specified) | - | - | [2] |

| 5-HT1D | High Affinity (exact value not specified) | - | - | [2] |

| 5-HT1E | < 100 | - | - | [3] |

| 5-HT2A | High Affinity (exact value not specified) | - | Partial Agonist/Antagonist | [2] |

| 5-HT2C | High Affinity (exact value not specified) | - | - | [2] |

Note: Specific Ki and EC50 values for many serotonin receptor subtypes are not consistently available in the literature in a consolidated format. "High Affinity" indicates that studies have reported strong binding without providing a precise numerical value.

Dopamine Receptor Subtypes

Ergonovine and its derivatives also interact with dopamine receptors, contributing to their overall pharmacological profile. The primary interaction is with the D2 receptor subtype.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Effect | Reference |

| D2 | - | 47 ± 2 | Inhibition of VIP-stimulated cAMP production | [4] |

Note: The EC50 value reflects the concentration of ergonovine that produces 50% of the maximal inhibition of VIP-stimulated cyclic AMP production, a functional measure of D2 receptor agonism.

Adrenergic Receptor Subtypes

Ergonovine's vasoconstrictive properties are partly mediated through its interaction with adrenergic receptors, particularly the alpha-1 subtype.

| Receptor Subtype | Binding Affinity (KD, µM) | Functional Potency | Functional Effect | Reference |

| α1 (postsynaptic) | 0.41 | - | Direct activation | [5] |

Note: The KD value represents the dissociation constant, a measure of binding affinity.

Structure-Activity Relationship (SAR) Insights

The ergoline ring system is the cornerstone of ergonovine's activity. Modifications to this core structure, as well as the side chain at the C8 position, have profound effects on receptor affinity and selectivity.

-

Ergoline Nucleus: The rigid, tetracyclic structure of the ergoline ring is essential for binding to the monoamine receptors. Its conformation allows it to fit into the binding pockets of serotonin, dopamine, and adrenergic receptors.[6]

-

C8 Substituent: The nature of the substituent at the C8 position is a critical determinant of pharmacological activity. For ergonovine, the (S)-2-aminopropanolamide side chain is crucial for its potent uterotonic effects. Variations in this side chain can significantly alter the compound's receptor binding profile and functional activity.

-

Stereochemistry at C8: The stereochemistry at the C8 position is vital. The naturally occurring R-isomer of ergot alkaloids is generally more biologically active than the S-isomer (ergovalinine vs. ergovaline, for example).[7]

-

Modifications to the D-ring: The conformational rigidity of the D-ring of the ergoline structure is considered important for optimal interaction with 5-HT2 receptors.[8]

Systematic studies involving the synthesis and pharmacological evaluation of ergonovine analogs are necessary to further elucidate the specific structural requirements for selective receptor modulation.

Experimental Protocols

The quantitative data presented in this guide are derived from various in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of ergonovine for a target receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (ergonovine).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Assays: In Vitro Uterine Smooth Muscle Contraction

This assay directly measures the physiological effect of ergonovine on its primary target tissue.

Objective: To determine the potency (EC50) and efficacy (Emax) of ergonovine in inducing uterine smooth muscle contraction.

Protocol:

-

Tissue Preparation: Strips of myometrium are dissected from the uterus of a suitable animal model (e.g., rat, rabbit) or from human biopsies.[10][11]

-

Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to a force transducer to record isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.

-

Drug Administration: Cumulative concentrations of ergonovine are added to the organ bath, and the resulting contractile response (increase in force and/or frequency) is recorded.

-

Data Analysis: A concentration-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the ergonovine concentration. The EC50 (the concentration that produces 50% of the maximum response) and the Emax (the maximum response) are determined from this curve.[10][11]

Signaling Pathways

Ergonovine elicits its cellular effects by activating specific intracellular signaling cascades upon receptor binding.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Activation of the 5-HT2A receptor by ergonovine leads to the activation of the Gq protein.[12] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with the increased Ca²⁺, activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction.[13]

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR.

Upon binding of ergonovine to the D2 receptor, the associated Gi protein is activated.[] The α-subunit of the Gi protein then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating downstream cellular processes.[]

Conclusion

The structure-activity relationship of ergonovine maleate is a testament to the intricate interplay between a molecule's three-dimensional structure and its biological targets. Its ergoline core confers a broad affinity for serotonin, dopamine, and adrenergic receptors, while the specific side chain at the C8 position fine-tunes its pharmacological profile, making it a potent uterotonic agent. A thorough understanding of its SAR, supported by quantitative binding and functional data, is paramount for the rational design of new therapeutic agents with improved selectivity and reduced side effects. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our knowledge of this clinically significant ergot alkaloid.

References

- 1. Ergonovine - Wikipedia [en.wikipedia.org]

- 2. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amesergide and structurally related nor-D-ergolines: 5HT2 receptor interactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. msudenver.edu [msudenver.edu]

- 13. researchgate.net [researchgate.net]

Preclinical Toxicology of Ergonovine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical toxicology data for ergonovine maleate. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound. This document summarizes key findings from acute, subchronic, and other toxicity studies, and where available, provides insights into experimental methodologies.

Executive Summary

Ergonovine maleate, an ergot alkaloid, is a potent uterotonic agent. Preclinical toxicology data are crucial for characterizing its safety profile. This guide consolidates available information on its acute and repeated-dose toxicity. While comprehensive data across all toxicological endpoints are not publicly available, this document synthesizes the existing findings to provide a foundational understanding of ergonovine maleate's preclinical toxicology.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Data Presentation: Acute Toxicity

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intravenous | 8.26 mg/kg | [1][2] |

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. A 4-week oral toxicity study in Sprague-Dawley rats provides the most detailed available data for ergonovine maleate.

4-Week Oral Toxicity Study in Rats

Experimental Protocol:

A subacute oral toxicity study was conducted in Sprague-Dawley rats.[3]

-

Test System: Male and female Sprague-Dawley rats.

-

Administration: The test substance was administered daily via oral gavage for 4 consecutive weeks.

-

Dose Groups:

-

Control group (vehicle only)

-

Low-dose group

-

Mid-dose group

-

High-dose group

-

-

Observations: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and organ weights were monitored. Histopathological examinations were also performed.

Summary of Findings:

| Parameter | Observation | Dose Level(s) |

| Mortality | No treatment-related deaths reported. | All doses |

| Clinical Signs | No significant clinical signs of toxicity. | All doses |

| Body Weight | No significant changes. | All doses |

| Food Consumption | No significant changes. | All doses |

| Hematology | No significant changes. | All doses |

| Clinical Chemistry | Decreased plasma glucose levels in females. Decreased thyroxin levels in males and females. | 50 and 250 mg/kg diet |

| Organ Weights | Increased weights of heart, liver, ovaries, and kidneys. | 250 mg/kg diet |

| Histopathology | Increased glycogen storage in the liver. Enlarged mediastinal and parathymal lymph nodes in males. | 250 mg/kg diet |

No-Observed-Effect Level (NOEL): Based on this 4-week study, the NOEL for ergonovine maleate in rats was determined to be 10 mg/kg in the diet.[3]

Experimental Workflow: 4-Week Oral Toxicity Study

References

In-Depth Technical Guide: The Effects of Ergonovine Maleate on Non-Uterine Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergonovine maleate, an ergot alkaloid primarily utilized in obstetrics for its potent uterotonic effects, also exerts significant influence on various non-uterine smooth muscle tissues. This technical guide provides a comprehensive overview of the pharmacological effects of ergonovine maleate on vascular, respiratory, gastrointestinal, and urinary tract smooth muscle. It details the underlying receptor interactions and signaling pathways, presents quantitative data from key in-vitro and in-vivo studies, and outlines the experimental protocols employed in this research. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and physiological research.

Introduction

Ergonovine maleate is a derivative of lysergic acid and a member of the ergot alkaloid family of compounds.[1] Its primary clinical application is in the prevention and treatment of postpartum hemorrhage due to its ability to induce strong contractions of the uterine smooth muscle.[1][2] However, its pharmacological activity is not confined to the uterus; ergonovine interacts with various receptor systems present in other smooth muscle tissues, leading to a range of physiological responses.[3] This guide focuses on these non-uterine effects, which are of considerable interest in both understanding the full pharmacological profile of ergonovine and exploring its potential diagnostic and therapeutic applications, as well as its side effects.

Vascular Smooth Muscle

The effects of ergonovine on vascular smooth muscle are among its most significant non-uterine actions, leading to vasoconstriction.[4] This property is utilized clinically in the diagnosis of coronary artery spasm (Prinzmetal's angina).[1]

Quantitative Data: Contractile Responses

| Tissue Preparation | Agonist | EC50 / Concentration | Observed Effect | Reference |

| Canine Tracheal Smooth Muscle | Ergonovine | 1.35 x 10⁻⁸ M | Contraction | [5] |

| Canine Tracheal Smooth Muscle | 5-Hydroxytryptamine (5-HT) | 5.06 x 10⁻⁷ M | Contraction | [5] |

| Human Coronary Arteries | Ergonovine (0.05 mg bolus) | N/A | 10 ± 1.5% diffuse narrowing | [6] |

| Human Coronary Arteries | Ergonovine (0.10 mg bolus) | N/A | 16 ± 1.4% diffuse narrowing | [6] |

| Human Coronary Arteries | Ergonovine (0.25 mg bolus) | N/A | 20 ± 1.3% diffuse narrowing | [6] |

Experimental Protocols

This protocol is adapted from methodologies used to study vascular reactivity in vitro.[7][8]

-

Tissue Preparation:

-

Animals (e.g., rats, rabbits, or pigs) are euthanized according to approved protocols.

-

The heart is rapidly excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

The coronary arteries are carefully dissected from the surrounding cardiac tissue under a microscope.

-

The arteries are cut into rings of approximately 2-3 mm in length.

-

-

Mounting in Organ Bath:

-

The arterial rings are mounted on two stainless steel wires or hooks in an isolated organ bath chamber.

-

One wire is fixed to a stationary support, and the other is connected to an isometric force transducer.

-

The organ bath is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

-

Equilibration and Viability Testing:

-

The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams).

-

The viability of the tissue is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

-

-

Experimental Procedure:

-

After a washout period, a cumulative concentration-response curve to ergonovine maleate is generated by adding increasing concentrations of the drug to the organ bath.

-

To investigate the mechanism of action, the experiment can be repeated in the presence of specific receptor antagonists (e.g., prazosin for α₁-adrenergic receptors, ketanserin for 5-HT₂A receptors).

-

The isometric tension generated by the arterial rings is continuously recorded using a data acquisition system.

-

-

Data Analysis:

-

The contractile responses are measured as the change in tension from the baseline.

-

EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated from the concentration-response curves.

-

The Langendorff heart preparation allows for the study of coronary vascular resistance in an isolated, perfused heart.[9][10]

-

Heart Excision and Cannulation:

-

Following euthanasia and heparinization, the heart is rapidly excised and placed in ice-cold cardioplegic solution.

-

The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

-

-

Retrograde Perfusion:

-

The heart is perfused retrogradely through the aorta with an oxygenated, warmed (37°C) physiological solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow rate.

-

The perfusate enters the coronary arteries, allowing the heart to continue beating.

-

-

Drug Administration and Measurement:

-

Ergonovine maleate is administered into the perfusion solution at various concentrations.

-

Coronary perfusion pressure and coronary flow are continuously monitored.

-

Changes in coronary vascular resistance are calculated from these parameters.

-

Signaling Pathways

Ergonovine-induced vasoconstriction is primarily mediated through its agonist activity at α₁-adrenergic and serotonin (5-HT₂A) receptors on vascular smooth muscle cells.

Ergonovine Signaling in Vascular Smooth Muscle

Respiratory Smooth Muscle

Ergonovine can induce contraction of airway smooth muscle, which may be of clinical significance in individuals with pre-existing respiratory conditions such as asthma.[5][11]

Quantitative Data: Contractile Responses

| Tissue Preparation | Agonist | EC50 | Observed Effect | Reference |

| Canine Tracheal Smooth Muscle | Ergonovine | 1.35 x 10⁻⁸ M | Contraction | [5] |

| Canine Tracheal Smooth Muscle | 5-Hydroxytryptamine (5-HT) | 5.06 x 10⁻⁷ M | Contraction | [5] |

| Canine Tracheal Smooth Muscle Strips | Ergometrine | 4.73 x 10⁻⁸ M | Contraction | [12] |

Experimental Protocol: Isolated Tracheal Smooth Muscle Preparation

This protocol is a standard method for assessing airway smooth muscle contractility.[5][12]

-

Tissue Dissection:

-

Following euthanasia of the experimental animal (e.g., dog, guinea pig), the trachea is excised and placed in a physiological salt solution.

-

The trachea is cleaned of connective tissue and cut into rings.

-

The rings are then cut open opposite the smooth muscle to form strips.

-

-

Mounting and Equilibration:

-

The tracheal strips are mounted in an organ bath under a resting tension and allowed to equilibrate as described for vascular smooth muscle.

-

-

Experimental Procedure:

-

Cumulative concentration-response curves for ergonovine are generated.

-

The involvement of different receptor systems is investigated by pre-treating the tissue with various antagonists (e.g., methysergide for serotonin receptors, atropine for muscarinic receptors, prazosin for α₁-adrenergic receptors) before adding ergonovine.

-

-

Data Analysis:

-

Contractile responses are recorded and analyzed to determine EC₅₀ values and the maximal response.

-

The pA₂ value for competitive antagonists can be calculated using a Schild plot to quantify the affinity of the antagonist for the receptor.

-

Signaling Pathway

The contractile effect of ergonovine on airway smooth muscle is primarily mediated by its interaction with 5-HT receptors .[5][11] Blockade of muscarinic, adrenergic, or histaminic receptors does not significantly alter ergonovine-induced contraction.[5]

Ergonovine Signaling in Respiratory Smooth Muscle

Gastrointestinal Smooth Muscle

The effects of ergonovine on the gastrointestinal (GI) tract are evidenced by common side effects such as nausea, vomiting, and diarrhea.[2][3] In-vitro studies have begun to elucidate the direct actions of ergot alkaloids on intestinal smooth muscle.

Quantitative Data: Contractile and Inhibitory Responses

| Tissue Preparation | Agonist/Antagonist | Concentration | Observed Effect | Reference |

| Guinea-pig ileum | Ergosinine, Dihydroergosine, Dihydroergotamine | 1-30 µg/ml | Inhibition of cholinergic and adrenergic stimulated contractions | [1] |

| Guinea-pig ileum | Ergosinine, Dihydroergosine, Dihydroergotamine | 1-30 ng/ml | Inhibition of noradrenaline-induced contractions | [1] |

| Rabbit Jejunum | Ergonovine | Not specified | Spasmolytic activity | [13] |

Experimental Protocol: Isolated Jejunum/Ileum Preparation

This method is widely used to study the motility of the small intestine.[1][14]

-

Tissue Preparation:

-

A segment of the jejunum or ileum is obtained from a euthanized animal (e.g., rabbit, guinea pig).

-

The segment is flushed with physiological salt solution (e.g., Tyrode's solution) to remove its contents.

-

A small piece of the intestine (2-3 cm) is cut and mounted in an organ bath.

-

-

Recording of Spontaneous Contractions:

-

The preparation is allowed to equilibrate, and spontaneous rhythmic contractions are recorded.

-

-

Drug Application:

-

Ergonovine is added to the bath to observe its effect on the amplitude and frequency of spontaneous contractions.

-

The effect of ergonovine on contractions induced by other agonists (e.g., acetylcholine, histamine) can also be assessed.

-

Signaling Pathways

The actions of ergot alkaloids on intestinal smooth muscle are complex, involving interactions with both adrenergic and serotonergic receptors, and potentially direct effects on the smooth muscle cells.[1] The inhibitory effects on noradrenaline-induced contractions suggest an antagonist action at α-adrenoceptors.

Urinary Tract Smooth Muscle

Information on the effects of ergonovine on the urinary tract is less extensive. However, given the presence of adrenergic and serotonergic receptors in the bladder and ureter, an effect is plausible.

Experimental Protocol: Isolated Bladder Strip Preparation

This in-vitro method is used to assess the contractility of the bladder detrusor muscle.[2][15]

-

Tissue Preparation:

-

The urinary bladder is removed from a euthanized animal (e.g., rat).

-

The bladder is cut into strips.

-

-

Mounting and Stimulation:

-

The strips are mounted in an organ bath for isometric tension recording.

-

Contractions can be induced by electrical field stimulation (to activate nerves) or by the direct application of agonists.

-

-

Ergonovine Application:

-

Ergonovine is added to the bath to determine its effect on baseline tone and induced contractions.

-

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of ergonovine for its various receptor targets.

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptors

This protocol provides a general framework for a competitive radioligand binding assay.[4][16]

-

Membrane Preparation:

-

Cell membranes expressing the 5-HT₂A receptor are prepared from cell cultures or tissue homogenates (e.g., rat frontal cortex).

-

-

Assay Incubation:

-

The membranes are incubated with a radiolabeled ligand specific for the 5-HT₂A receptor (e.g., [³H]ketanserin) and varying concentrations of unlabeled ergonovine maleate.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of ergonovine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibition constant (Ki), which reflects the affinity of ergonovine for the receptor, is calculated from the IC₅₀ value.

-

Workflow for a Radioligand Binding Assay

Conclusion

Ergonovine maleate exhibits a complex pharmacological profile with significant effects on a variety of non-uterine smooth muscles. Its actions are primarily mediated through interactions with α-adrenergic and serotonergic receptors, leading to contractile responses in vascular, respiratory, and likely gastrointestinal and urinary tissues. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the multifaceted effects of this ergot alkaloid. A deeper understanding of these non-uterine actions is essential for optimizing its clinical use and for the development of new therapeutic agents targeting smooth muscle function.

References

- 1. The effect of ergot alkaloids ergosinine, dihydroergosine and dihydroergotamine on neurotransmission and contractility of the isolated ileum of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. innoprot.com [innoprot.com]

- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 5. The mechanism of ergonovine-induced airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter [jove.com]

- 8. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Langendorff heart - Wikipedia [en.wikipedia.org]

- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Contractile effects of cysteamine on the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isolated rabbit jejunum: Topics by Science.gov [science.gov]

- 14. pjmhsonline.com [pjmhsonline.com]

- 15. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergonovine Maleate: A Technical Guide for Receptor Pharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergonovine, an ergot alkaloid, has a long history of clinical use, primarily in obstetrics for the prevention and treatment of postpartum hemorrhage.[1][2] Beyond its therapeutic applications, ergonovine maleate serves as a valuable pharmacological tool for researchers investigating the intricacies of various receptor systems. Its complex and multifaceted interactions with serotonin (5-HT), dopamine (D), and alpha-adrenergic (α) receptors make it a versatile ligand for characterizing receptor function, elucidating signaling pathways, and screening for novel psychoactive compounds.[1][2] This technical guide provides an in-depth overview of ergonovine's receptor pharmacology, detailed experimental protocols, and a summary of its quantitative receptor binding and functional data to facilitate its effective use in a research setting.

Receptor Pharmacology Profile

Ergonovine exhibits a broad receptor pharmacology profile, acting as an agonist, partial agonist, or antagonist at various receptor subtypes. This complex interaction profile is the foundation of its utility as a research tool.

Serotonin Receptors

Ergonovine demonstrates a high affinity for several serotonin receptor subtypes, particularly within the 5-HT1 and 5-HT2 families.[2] It is known to be a potent agonist at 5-HT2B receptors, an action linked to the risk of cardiac valvulopathy with chronic use.[1] At 5-HT2A receptors, it has been found to have an affinity similar to that of lysergic acid diethylamide (LSD).[1] Its activity at 5-HT2 receptors can be complex, acting as a partial agonist at lower concentrations (0.1–1 µM) and a competitive antagonist at higher concentrations (10 µM).[2] Notably, ergonovine shows little to no interaction with the 5-HT3A receptor.[2] Some studies suggest that ergolines, including ergonovine, can display functional selectivity or biased agonism, preferentially activating certain downstream signaling pathways (e.g., β-arrestin) over others (e.g., G protein-mediated).[3]

Dopamine Receptors

Ergonovine interacts with dopamine receptors, primarily the D2 subtype. While it is considered less potent at D2 receptors compared to other ergot alkaloids like bromocriptine, its activity is significant enough to be a factor in its overall pharmacological effects.[4][5]

Alpha-Adrenergic Receptors

Ergonovine is a direct-acting agonist at postsynaptic α1-adrenoceptors.[6] Its vasoconstrictive effects, which are central to its clinical use in controlling hemorrhage, are mediated in part through the activation of both α1 and α2-adrenergic receptors.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of ergonovine maleate at various receptors. This data is compiled from multiple studies and variations may exist depending on the experimental conditions.

Table 1: Receptor Binding Affinity (Ki) of Ergonovine

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| Dopamine Receptors | ||||

| D2 | Rat | [3H]YM-09151-2 | Lysergic acid amides (ergine and ergonovine) were 1/100th as potent as ergopeptide alkaloids (nanomolar range) | [4] |

| Alpha-Adrenergic Receptors | ||||

| α1 | Mouse | Phenoxybenzamine | 410 (KD) | [6] |

Table 2: Functional Potency (EC50/IC50) of Ergonovine

| Receptor Subtype | Assay Type | Species/Cell Line | EC50 (nM) | Reference |

| Dopamine Receptors | ||||

| D2 | VIP-stimulated cAMP production inhibition | GH4ZR7 cells | 47 ± 2 | [8] |

| Serotonin Receptors | ||||

| 5-HT2 | Partial Agonist Activity | Not Specified | 100 - 1000 | [2] |

| 5-HT2 | Competitive Antagonist Activity | Not Specified | 10000 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ergonovine maleate to study receptor pharmacology.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (Ki) of ergonovine for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of ergonovine for a target receptor by measuring its ability to displace a known radioligand.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)

-

Ergonovine maleate stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

Procedure:

-

Prepare serial dilutions of ergonovine maleate in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Cell membranes (typically 20-50 µg of protein per well)

-

Radioligand at a concentration near its Kd

-

Either ergonovine maleate dilution or buffer (for total binding) or the non-specific binding control.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each ergonovine concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ergonovine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of ergonovine that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol is used to measure the ability of ergonovine to activate Gq-coupled receptors, such as 5-HT2A and α1-adrenergic receptors, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) of ergonovine in stimulating intracellular calcium release via a Gq-coupled receptor.

Materials:

-

HEK293 cells (or other suitable cell line) transiently or stably expressing the target receptor (e.g., 5-HT2A).

-

Cell culture medium (e.g., DMEM)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Ergonovine maleate stock solution

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

-

Seed the cells into the microplates and allow them to adhere and grow overnight.

-

Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

During the incubation, prepare serial dilutions of ergonovine maleate in assay buffer.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the ergonovine maleate dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each ergonovine concentration.

-

Plot the peak response against the logarithm of the ergonovine concentration to generate a dose-response curve.

-

Determine the EC50 value from the curve using non-linear regression analysis.

Functional Assay: cAMP Measurement

This protocol is used to measure the ability of ergonovine to modulate the activity of Gs- or Gi-coupled receptors, such as D2 dopamine receptors (Gi-coupled), which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Objective: To determine the potency (EC50 or IC50) of ergonovine in modulating intracellular cAMP levels via a Gs- or Gi-coupled receptor.

Materials:

-

CHO-K1 cells (or other suitable cell line) expressing the target receptor (e.g., D2).

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays)

-